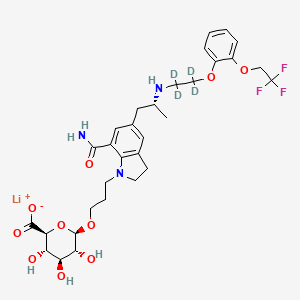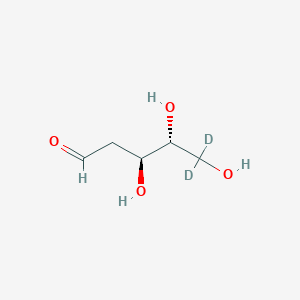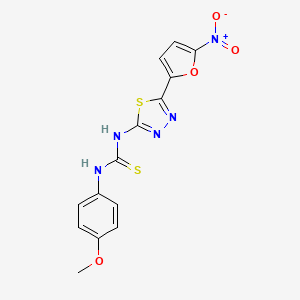
Mt KARI-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mt KARI-IN-2 is a highly effective inhibitor of Mycobacterium tuberculosis ketol-acid reductoisomerase (Mtb KARI). This compound has a Ki value of 2.02 μM and exhibits inhibitory activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) value of 0.78 μM . Additionally, this compound demonstrates low cytotoxicity, as evidenced by a HEK IC50 greater than 86 μg/mL .
Vorbereitungsmethoden
The synthesis of Mt KARI-IN-2 involves the design and development of analogues of (4-methoxyphenyl)carbamoyl (5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide . The synthetic route typically includes the following steps:
Formation of the thiadiazole ring: This involves the reaction of appropriate starting materials under specific conditions to form the thiadiazole ring.
Attachment of the nitrothiophene group: The nitrothiophene group is introduced to the thiadiazole ring through a substitution reaction.
Carbamoylation: The final step involves the carbamoylation of the intermediate compound to form this compound.
Analyse Chemischer Reaktionen
Mt KARI-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Substitution: Substitution reactions can take place at the thiadiazole and nitrothiophene groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Mt KARI-IN-2 has several scientific research applications, including:
Wirkmechanismus
Mt KARI-IN-2 exerts its effects by inhibiting the enzyme ketol-acid reductoisomerase (KARI) in Mycobacterium tuberculosis. This enzyme is involved in the biosynthesis of branched-chain amino acids, which are essential for bacterial growth and survival . By inhibiting KARI, this compound disrupts the production of these amino acids, leading to the inhibition of bacterial growth. The molecular targets and pathways involved include the active site of KARI, where this compound binds and prevents the enzyme from catalyzing its reactions .
Vergleich Mit ähnlichen Verbindungen
Mt KARI-IN-2 is unique in its high potency and low cytotoxicity compared to other KARI inhibitors. Similar compounds include:
Compound 14: Another KARI inhibitor with an inhibitory constant value of 3.71 μM.
Compound 16: A KARI inhibitor with an inhibitory constant value of 3.06 μM.
These compounds also exhibit inhibitory activity against Mycobacterium tuberculosis but may differ in their potency and cytotoxicity profiles.
Eigenschaften
Molekularformel |
C14H11N5O4S2 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-3-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]thiourea |
InChI |
InChI=1S/C14H11N5O4S2/c1-22-9-4-2-8(3-5-9)15-13(24)16-14-18-17-12(25-14)10-6-7-11(23-10)19(20)21/h2-7H,1H3,(H2,15,16,18,24) |
InChI-Schlüssel |
YEELHMPVDFYKPL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=NN=C(S2)C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


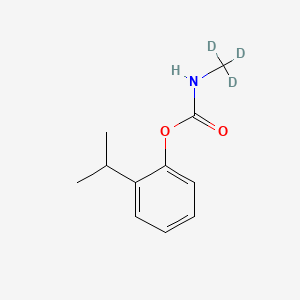

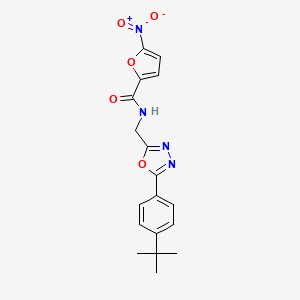

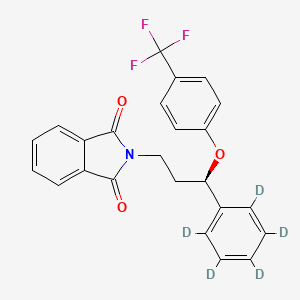
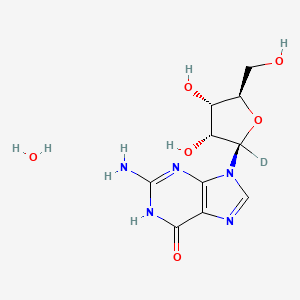

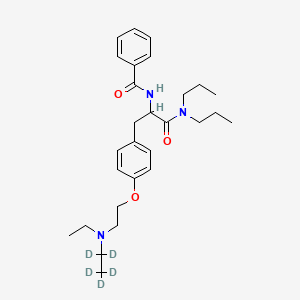
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)
